Madecassic acid is a natural product found in Siphoneugena densiflora, Centella erecta, and Centella asiatica with data available.
See also: Centella asiatica flowering top (part of) ... View More ...
Madecassic acid
CAS No.: 18449-41-7
Cat. No.: VC21335770
Molecular Formula: C30H48O6
Molecular Weight: 504.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 18449-41-7 |
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Molecular Formula | C30H48O6 |
Molecular Weight | 504.7 g/mol |
IUPAC Name | (4aS,6aS,6bR,9R,12aR)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |
Standard InChI | InChI=1S/C30H48O6/c1-16-9-10-30(25(35)36)12-11-28(5)18(22(30)17(16)2)7-8-21-26(3)13-20(33)24(34)27(4,15-31)23(26)19(32)14-29(21,28)6/h7,16-17,19-24,31-34H,8-15H2,1-6H3,(H,35,36)/t16?,17?,19?,20?,21?,22?,23?,24?,26-,27+,28-,29-,30+/m1/s1 |
Standard InChI Key | PRAUVHZJPXOEIF-ULTQRKMYSA-N |
Isomeric SMILES | CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CC(C5[C@@]4(CC(C([C@@]5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)O |
SMILES | CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)O |
Canonical SMILES | CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)O |
Melting Point | 293°C |
Chemical Structure and Properties
Madecassic acid, also known as 2α,3β,6β,23-tetrahydroxyurs-12-en-28-oic acid, is a pentacyclic triterpenoid with the molecular formula C30H48O6 and a molecular weight of 504.71 g/mol. It features an ursane skeleton substituted with a carboxy group at position 28 and hydroxy groups at positions 2, 3, 6, and 23 (specifically the 2α,3β,6β stereoisomer) .
Physical and Chemical Characteristics
Madecassic acid appears as a white to pale red solid with specific physical and chemical properties as outlined in Table 1.
Property | Value |
---|---|
CAS Number | 18449-41-7 |
Molecular Formula | C30H48O6 |
Molecular Weight | 504.71 g/mol |
Melting Point | 270°C (dec.) |
Boiling Point | 641.7±55.0 °C (Predicted) |
Density | 1.23±0.1 g/cm³ (Predicted) |
Storage Temperature | 2-8°C |
Solubility | DMSO (Sparingly), Methanol (Slightly, Heated) |
pKa | 4.63±0.70 (Predicted) |
LogP | 4.321 (est) |
Form | Solid |
Color | White to Pale Red |
Table 1: Physical and chemical properties of madecassic acid
Synonyms and Identification
Madecassic acid is known by several synonyms in scientific literature and commercial contexts, including hydroxyasiatic acid, 6-hydroxyasiatic acid, 6β-hydroxyasiatic acid, and brahmic acid . Its IUPAC name is (1S,2R,4aS,6aR,6aS,6bR,8R,8aS,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid .
Natural Sources and Extraction
Botanical Origin
Madecassic acid is predominantly found in Centella asiatica (L.) Urban, a perennial herbaceous plant of the Apiaceae family. This plant, also known as Gotu Kola or Tiger Grass, has been used for centuries in traditional medicine systems across Asia . The compound is one of the four main triterpenoids found in C. asiatica, alongside asiatic acid, asiaticoside, and madecassoside .
Extraction and Isolation
Madecassic acid can be isolated from Centella asiatica through various extraction methods. The compound is usually extracted from dried plant material using organic solvents, followed by chromatographic purification techniques. Commercially, it is available at various purities, typically 95-99%, from chemical suppliers and research reagent companies .
Biological Activities and Mechanisms of Action
Anti-inflammatory Properties
Madecassic acid demonstrates significant anti-inflammatory activity through multiple mechanisms. At a concentration of 150 μg/ml, it inhibits lipopolysaccharide (LPS)-induced production of inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in RAW 264.7 macrophages . This anti-inflammatory effect is attributed to the downregulation of nuclear factor-kappa B (NF-κB) activation, a key transcription factor in inflammatory responses .
Effects on Bone Health
Recent research has revealed that madecassic acid plays a significant role in bone health by modulating osteoclast differentiation and function. Osteoclasts are specialized cells responsible for bone resorption, and their overactivity contributes to bone-related disorders such as osteoporosis .
In a study by Su et al. (2023), madecassic acid significantly inhibited receptor activator of nuclear factor-κB ligand (RANKL)-induced osteoclastogenesis in a concentration-dependent manner (1, 2.5, 5, and 10 μmol/L). The compound also reduced the percentage of bone resorptive area compared to control samples, confirming its inhibitory effect on osteoclast function .
The molecular mechanisms underlying these effects involve the suppression of multiple signaling pathways:
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NF-κB pathway: Madecassic acid inhibits RANKL-mediated degradation of IκBα, preventing NF-κB activation
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JNK pathway: The compound reduces the phosphorylation of c-Jun N-terminal kinase (JNK)
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NFAT pathway: Madecassic acid attenuates the expression of nuclear factor of activated T-cells cytoplasmic 1 (NFATc1)
Additionally, madecassic acid downregulates the expression of osteoclast-specific markers, including V-ATPase-d2, cathepsin K, and tartrate-resistant acid phosphatase (TRAP) . These findings suggest that madecassic acid has potential as a therapeutic agent for treating osteoclast-related bone diseases, particularly osteoporosis.
Dermatological Applications
Madecassic acid exhibits several beneficial properties for skin health, making it a valuable ingredient in dermatological formulations. It possesses:
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Skin regeneration properties: Helps in the regeneration of skin cells and tissue repair
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Wound healing capabilities: Accelerates the healing of surface wounds
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Moisturizing effects: Provides hydration to the skin
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Anti-inflammatory activity: Reduces skin inflammation, redness, and irritation
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Antioxidant properties: Protects the skin from environmental aggressors and free radical damage
These properties make madecassic acid potentially beneficial for various skin conditions, including acne, rosacea, and sensitivity. Additionally, its antioxidant traits may help prevent premature aging signs such as fine lines and wrinkles by protecting against free radical damage from pollution, UV exposure, and other environmental factors .
Other Biological Activities
Madecassic acid has been reported to have additional therapeutic effects:
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Anti-diabetic properties: At dietary concentrations of 0.05% and 0.1%, it decreases plasma levels of fibrinogen and triglycerides, as well as heart and kidney levels of reactive oxygen species (ROS) in a streptozotocin-induced mouse model of diabetes
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Anti-cancer activity: It decreases tumor growth in a CT26 murine colon cancer model in a dose-dependent manner
Current Market Status
Madecassic acid is commercially available from various manufacturers with different specifications. Table 2 provides an overview of current market offerings as of early 2025.
Manufacturer | Product Description | Purity | Package Size | Price (USD) |
---|---|---|---|---|
Cayman Chemical | Madecassic Acid | ≥95% | 100mg | $36 |
Cayman Chemical | Madecassic Acid | ≥95% | 250mg | $81 |
Cayman Chemical | Madecassic Acid | ≥95% | 500mg | $117 |
Cayman Chemical | Madecassic Acid | ≥95% | 1g | $179 |
TRC | Madecassic Acid | 97% | 250mg | $265 |
Hebei Zhuanglai Chemical | Madecassic Acid | 99% | 1kg minimum | $45-99/kg |
Hebei Chuanghai Biotechnology | Madecassic Acid | 99% | 1kg minimum | $10/kg |
Chongqing Zhihe Biopharmaceutical | Madecassic Acid | ≥98% HPLC | 100g minimum | Variable |
Table 2: Commercial availability of madecassic acid (as of 2025)
Safety Parameter | Classification |
---|---|
GHS Symbol | GHS06, GHS09 |
Signal Word | Danger |
Hazard Statements | H301-H410 |
Precautionary Statements | P501-P273-P270-P264-P391-P301+P310+P330-P405 |
Hazard Codes | Xi |
Safety Statements | 24/25 |
Table 3: Safety information for madecassic acid
The hazard statement H301 indicates acute toxicity if swallowed, while H410 suggests very high toxicity to aquatic life with long-lasting effects. Therefore, appropriate precautions should be taken when handling pure madecassic acid in laboratory or industrial settings.
Future Research Directions
Future research on madecassic acid might focus on:
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Elucidating its complete mechanism of action in various biological systems
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Developing improved formulations to enhance bioavailability and efficacy
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Conducting clinical trials to validate its therapeutic potential in humans
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Exploring synergistic effects with other bioactive compounds
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Investigating additional therapeutic applications based on its known biological activities
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